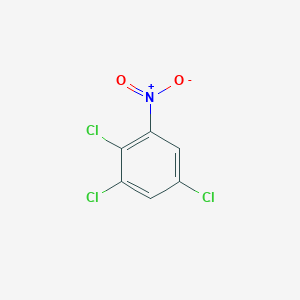

1,2,5-Trichloro-3-nitrobenzene

Description

Contextualization within Halogenated Nitroaromatic Compounds Research

Halogenated nitroaromatic compounds (HNCs) are a class of chemicals widely used as intermediates in the synthesis of a broad spectrum of industrial products, including dyes, polymers, pesticides, fungicides, and explosives. nih.gov The functional and chemical diversity provided by the nitro group, combined with halogen substituents, makes these molecules valuable precursors in manufacturing. nih.gov However, the extensive use of HNCs has resulted in their release into the environment, leading to the contamination of soil and groundwater. nih.gov The very properties that make them synthetically useful, particularly the presence of the electron-withdrawing nitro group, also contribute to their resistance to biodegradation, a characteristic often referred to as recalcitrance. nih.gov

Research into HNCs is multifaceted. A significant area of investigation is their selective hydrogenation, a process of great importance in the fine chemical industry for producing halogenated anilines, which are themselves valuable synthetic building blocks. researchgate.net Studies have focused on developing efficient catalytic systems, such as micropacked bed reactors, to achieve high yields of the desired aniline products while minimizing undesired side reactions like dehalogenation. researchgate.net Another critical research avenue is the environmental fate and degradation of these compounds. Scientists are exploring bioremediation strategies, such as mycodegradation by fungi, which have shown potential in breaking down these persistent pollutants. The specific positioning of halogen and nitro groups on the aromatic ring is known to critically influence the compound's stability and susceptibility to microbial degradation. For instance, studies on Pseudomonas strains have demonstrated metabolic pathways for certain trichloronitrobenzene isomers that involve the release of the nitro group as nitrite and subsequent ring cleavage. researchgate.net Therefore, 1,2,5-trichloro-3-nitrobenzene is studied within this broader context, as its isomeric structure provides valuable data points for understanding structure-degradability relationships.

Significance and Research Imperatives in Contemporary Chemical Science

The significance of this compound in modern chemical science stems from its dual role as a synthetic intermediate and a representative of a class of environmentally relevant compounds. cymitquimica.com The presence of reactive chlorine atoms and a polar nitro group makes it a candidate for various chemical transformations, including electrophilic substitution reactions, positioning it as a potentially useful component in organic synthesis. cymitquimica.com It is utilized in industrial applications as an intermediate for producing other chemical compounds. cymitquimica.com

A primary imperative for research into this compound and its isomers is driven by environmental science. The persistence of HNCs in ecosystems necessitates a thorough understanding of their environmental behavior and the development of effective remediation technologies. Research into the degradation pathways of related isomers, for example, highlights how microbial systems can metabolize these compounds, although the efficiency and mechanism are highly dependent on the specific substitution pattern. researchgate.net

Furthermore, studying specific isomers like this compound is crucial for developing a comprehensive understanding of structure-activity relationships. By comparing the reactivity, physical properties, and biodegradability of different trichloronitrobenzene isomers, researchers can build predictive models. These models are invaluable for designing new industrial chemicals with greater efficacy and reduced environmental persistence, as well as for predicting the environmental fate of existing pollutants. scispace.com

Properties

IUPAC Name |

1,2,5-trichloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJBTGNUWOMRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423730 | |

| Record name | 1,2,5-Trichloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34283-94-8 | |

| Record name | 1,2,5-Trichloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2,5-Trichloro-3-nitrobenzene, and how are they experimentally determined?

- Answer : The compound (C₆H₂Cl₃NO₂) has a molecular weight of 226.445 g/mol and a logP value of 4.08, indicating moderate hydrophobicity. Key properties include melting point, solubility in organic solvents, and stability under ambient conditions. Experimental determination involves:

- Mass spectrometry (MS) for molecular weight validation .

- Nuclear Magnetic Resonance (NMR) to confirm substitution patterns (e.g., nitro and chloro groups) .

- High-Performance Liquid Chromatography (HPLC) to assess purity, particularly for environmental analysis standards .

Q. How is this compound synthesized, and what purification methods are recommended?

- Answer : Synthesis typically involves nitration of 1,2,5-trichlorobenzene using mixed acids (HNO₃/H₂SO₄). Critical steps include:

- Controlled temperature (0–5°C) to prevent over-nitration.

- Recrystallization from ethanol or dichloromethane to isolate the product.

- Chromatographic purification (e.g., column chromatography) for high-purity standards required in environmental or toxicological studies .

Advanced Research Questions

Q. What methodologies are used to investigate the environmental degradation pathways of this compound?

- Answer : Advanced approaches include:

- Isotopic labeling : Deuterated analogs (e.g., trichlorobenzene-d₃) track degradation products in soil/water systems via LC-MS .

- Microcosm studies : Simulate environmental conditions (pH, microbial activity) to identify biotic/abiotic degradation intermediates .

- Quantum chemical calculations : Predict reaction pathways (e.g., hydrolysis, photolysis) using software like Gaussian .

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

- Answer : Contradictions may arise from variability in test models or exposure conditions. Mitigation strategies involve:

- Dose-response meta-analysis : Pool data from in vitro (e.g., Ames test) and in vivo studies to identify consensus thresholds .

- Structured comparison : Contrast experimental parameters (e.g., cell lines, exposure duration) using tools like PRISMA guidelines .

- Mechanistic studies : Use transcriptomics to clarify whether toxicity stems from parent compounds or metabolites .

Q. What advanced techniques are employed to study the compound’s stability under extreme conditions?

- Answer : Stability assays include:

- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., >200°C).

- Accelerated Stability Testing : Expose the compound to UV light or acidic/alkaline media to simulate long-term storage .

- Solid-State NMR : Monitor structural integrity in crystalline vs. amorphous forms .

Q. How can researchers design experiments to assess the compound’s interactions with biological macromolecules?

- Answer : Methodologies include:

- Surface Plasmon Resonance (SPR) : Measure binding affinity to proteins/enzymes.

- Molecular docking simulations : Predict interaction sites using software like AutoDock .

- Fluorescence quenching assays : Track binding events with serum albumin or DNA .

Data Contradiction and Reproducibility

Q. What frameworks are recommended for reconciling conflicting data on environmental persistence or bioaccumulation?

- Answer : Apply:

- Sensitivity analysis : Identify variables (e.g., pH, organic carbon content) most influencing discrepancies .

- Interlaboratory studies : Harmonize protocols (e.g., OECD guidelines) to improve reproducibility .

- Bayesian statistics : Quantify uncertainty in degradation half-life estimates .

Methodological Tables

| Parameter | Technique | Reference |

|---|---|---|

| Molecular weight | Mass spectrometry (MS) | |

| Substitution pattern | ¹H/¹³C NMR | |

| Environmental half-life | Isotopic labeling + LC-MS | |

| Thermal stability | Thermogravimetric Analysis (TGA) |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.